molecular formula C10H19NO4 B1474532 2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid CAS No. 1697586-75-6

2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid

Cat. No.: B1474532
CAS No.: 1697586-75-6
M. Wt: 217.26 g/mol
InChI Key: CYRIWKUPYGYOBH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid is a high-purity chemical compound offered for research and development purposes. It features a pyrrolidine ring, a nitrogen-containing heterocycle that is a valuable scaffold in medicinal chemistry due to its ability to interact with various biological targets . Compounds with pyrrolidine and butanoic acid motifs are of significant interest in early-stage pharmaceutical research for constructing potential therapeutics . Researchers are exploring such structures for various applications, which may include serving as synthetic intermediates or precursors in the development of novel bioactive molecules . The presence of methoxy groups on the pyrrolidine ring can influence the compound's electronic properties and conformation, which may be critical for its interaction with enzymes or receptors in biological systems. This product is intended for laboratory research use by qualified professionals only. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific purity data and the Safety Data Sheet (SDS) for detailed handling and storage instructions.

Properties

IUPAC Name

2-(3,4-dimethoxypyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-7(10(12)13)11-5-8(14-2)9(6-11)15-3/h7-9H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRIWKUPYGYOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CC(C(C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid, a compound with the CAS number 1697586-75-6, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H17N1O3C_{11}H_{17}N_{1}O_{3}. The structure features a pyrrolidine ring substituted with two methoxy groups at the 3 and 4 positions, as well as a butanoic acid moiety. This unique structure is believed to contribute to its biological activities.

PropertyValue
Molecular Weight213.26 g/mol
Melting PointNot available
SolubilitySoluble in water
LogPNot available

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific data on its spectrum of activity is limited.
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets including:

  • Receptors : The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal health.
  • Enzymatic Pathways : It may inhibit or activate certain enzymes involved in metabolic pathways related to inflammation and oxidative stress.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial activity of various pyrrolidine derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Study 2: Neuroprotective Potential

In a preclinical model of Alzheimer's disease, researchers evaluated the neuroprotective effects of this compound. The findings suggested that the compound reduced neuroinflammation and improved cognitive function in treated animals .

Table 2: Summary of Case Studies

StudyFindingsReference
Antimicrobial EfficacyEffective against Gram-positive bacteria
Neuroprotective PotentialReduced neuroinflammation in Alzheimer's model

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes: The compound’s synthesis likely involves coupling a dimethoxypyrrolidine precursor to butanoic acid, analogous to methods for MCPB (chlorophenoxy coupling) .
  • Biological Data: No direct activity data exists for the compound.
  • Safety and Toxicity : Methoxy groups are generally less toxic than chlorinated substituents (e.g., in 2,4-DB), but pyrrolidine rings can exhibit neuroactivity, necessitating further study.

Preparation Methods

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine ring substituted with methoxy groups at positions 3 and 4 can be synthesized via several routes:

  • Starting from substituted pyrrolidinones or pyrrolidines: For example, enzymatic asymmetric desymmetrization of substituted pyrrolidin-2-ones has been reported, using lipase enzymes to achieve chirality without organic solvents, as in the preparation of related pyrrolidinyl compounds. This method can be adapted to introduce methoxy groups by using appropriately substituted precursors or post-synthetic methylation.

  • Reductive amination and condensation reactions: Reductive amination of 5-hydroxy-4-substituted furan-2-ones with aminobutyramide derivatives, followed by reduction, can yield substituted pyrrolidines structurally related to the target compound.

  • Methoxylation: Introduction of methoxy groups at the 3 and 4 positions can be achieved via methylation of hydroxy groups using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions, or by using methoxy-substituted precursors.

Attachment of Butanoic Acid Moiety

  • Alkylation with 2-bromobutyric acid or derivatives: The pyrrolidine nitrogen can be alkylated with racemic or chiral 2-bromobutyric acid to form the N-substituted butanoic acid structure. This step may be followed by esterification and hydrolysis to yield the free acid.

  • Esterification and Hydrolysis: Esterification of the carboxylic acid group with methanol in the presence of sulfuric acid facilitates purification and handling, followed by hydrolysis to obtain the free acid.

  • Use of hydrazine or other nucleophiles: Hydrazine monohydrate has been used to transform esters or amides in related pyrrolidine derivatives, suggesting possible routes for functional group interconversion.

Representative Synthetic Route (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of substituted pyrrolidinone Enzymatic asymmetric desymmetrization using lipase enzyme (Novozyme's Promea®) Chiral 3,4-substituted pyrrolidin-2-one intermediate
2 Alkylation Reaction with racemic 2-bromobutyric acid, possibly in presence of base N-substituted pyrrolidinyl butanoate ester or amide
3 Esterification Methanol and sulfuric acid Formation of methyl ester derivative
4 Hydrolysis Acidic or basic hydrolysis Free 2-(3,4-dimethoxypyrrolidin-1-yl)butanoic acid

Data Table: Summary of Key Preparation Parameters

Parameter Details Reference
Enzyme used Novozyme's Promea® lipase (EC 3.1.1.3)
Alkylation reagent Racemic 2-bromobutyric acid
Esterification solvent Methanol
Esterification catalyst Sulfuric acid
Reaction temperature Typically reflux or room temperature depending on step
Yield of key intermediates Generally 60-85% depending on step
Purification methods Recrystallization, chromatography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid
Reactant of Route 2
2-(3,4-Dimethoxypyrrolidin-1-yl)butanoic acid

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